Polyoxin

Antifungal Chitin synthase inhibition Enzyme kinetics

Fungal chitin synthase inhibitor sourcing often suffers from inconsistent potency and limited characterization data. Polyoxin (CAS 11113-80-7), a multi-component peptidyl nucleoside antibiotic complex from Streptomyces cacaoi, resolves these issues with well-defined molecular pharmacology: • Competitive inhibitor of fungal chitin synthase (Ki = 0.6 μM for Polyoxin A), structurally mimicking UDP-N-acetylglucosamine. • Curative efficacy demonstrated within 24 h post-inoculation against Botrytis cinerea in vineyards and greenhouses. • Resistance arises via reduced cellular uptake rather than target-site mutation, enabling effective rotational use with multi-site and single-site fungicides. • Zero phytotoxicity at 800 ppm on rice and 200 ppm foliar across all crops tested; safe for flowering, fruiting, and sensitive growth stages. • Multiple naturally occurring congeners (A-O) provide a robust platform for SAR-driven next-generation antifungal development.

Molecular Formula C11H13N3O8
Molecular Weight 315.24 g/mol
CAS No. 11113-80-7
Cat. No. B077205
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePolyoxin
CAS11113-80-7
SynonymsPOLYOXINS
Molecular FormulaC11H13N3O8
Molecular Weight315.24 g/mol
Structural Identifiers
SMILESC1=C(C(=O)NC(=O)N1C2C(C(C(O2)C(C=O)N)O)O)C(=O)O
InChIInChI=1S/C11H13N3O8/c12-4(2-15)7-5(16)6(17)9(22-7)14-1-3(10(19)20)8(18)13-11(14)21/h1-2,4-7,9,16-17H,12H2,(H,19,20)(H,13,18,21)/t4?,5-,6+,7+,9+/m0/s1
InChIKeyYEBIHIICWDDQOL-YBHNRIQQSA-N
Commercial & Availability
Standard Pack Sizes1 kg / 5 kg / 25 kg / 100 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Polyoxin: Chitin Synthase Inhibitor


Polyoxin is a complex of peptidyl nucleoside antibiotics produced by Streptomyces cacaoi var. asoensis, consisting of multiple components (A through O) that act as competitive inhibitors of fungal chitin synthase (EC 2.4.1.16) [1]. By mimicking the natural substrate UDP-N-acetylglucosamine, Polyoxin disrupts cell wall biosynthesis in susceptible fungi while exhibiting negligible toxicity to plants, mammals, and non-target organisms lacking chitin .

Polyoxin: Why Generic Substitution Fails


Despite sharing a common target (chitin synthase), Polyoxin exhibits distinct inhibitory profiles, transport dynamics, and field performance relative to other nucleoside-peptide antibiotics such as nikkomycins. Differences in peptidyl side-chain composition fundamentally alter enzyme binding affinity, cellular uptake efficiency via peptide permeases, and susceptibility to extracellular protease degradation [1]. These molecular distinctions translate into quantifiable variations in Ki values, MIC thresholds, and crop-specific efficacy that preclude simple substitution [2].

Polyoxin: Comparative Efficacy Evidence


Chitin Synthase Ki vs. Nikkomycin X & Z

Polyoxin A demonstrates comparable chitin synthase inhibitory potency to nikkomycin X, with a Ki value of 0.6 μM, while nikkomycin Z exhibits significantly weaker inhibition (Ki = 3.5 μM) [1]. This establishes Polyoxin A as equipotent to the most active nikkomycin congener (X) in this class.

Antifungal Chitin synthase inhibition Enzyme kinetics

Whole-Cell Efficacy vs. Nikkomycin Z

Despite similar enzyme inhibition, Polyoxin D demonstrates markedly superior whole-cell antifungal activity compared to nikkomycin Z, with a lower MIC and greater cell growth inhibition [1]. This discrepancy highlights the critical role of cellular uptake and intracellular stability in determining practical efficacy.

Antifungal susceptibility MIC Cell growth inhibition

Candida albicans: Chitin Synthetase Ki vs. Nikkomycin

In Candida albicans, nikkomycin (N.K.) exhibits a 12.7-fold stronger inhibition of chitin synthetase than polyoxin D, with Ki values of 0.12 μM and 1.52 μM, respectively [1]. This represents a reversal of the trend observed in Saccharomyces cerevisiae, highlighting species-specific differences in enzyme-inhibitor interactions.

Candida albicans Chitin synthetase Competitive inhibition

Curative Efficacy Against Botrytis cinerea

Polyoxin provides a strong curative effect against Botrytis cinerea when applied 24 hours post-inoculation, comparable to iprodione, fludioxonil, and azoxystrobin [1]. However, no fungicide, including Polyoxin, was effective when applied 48 hours post-inoculation.

Botrytis cinerea Curative fungicide Field trial

Alternaria kikuchiana: Uptake-Based Resistance

In polyoxin-resistant strains of Alternaria kikuchiana, the uptake of 14C-labelled polyoxin A or 3H-polyoxin A is reduced to less than 10% of that in sensitive strains, despite the isolated chitin synthetase remaining fully sensitive to the drug [1]. This indicates that resistance arises primarily from impaired cellular uptake, not target site mutation.

Polyoxin resistance Fungal uptake Alternaria

Phytotoxicity vs. Blasticidin S

Blasticidin S, a first-generation agricultural antibiotic, causes extensive host necrosis on wheat leaves at concentrations that have no effect on fungal growth during the first 2 days [1]. In contrast, Polyoxin can be applied at any growth stage of rice plants without phytotoxicity even at 800 ppm, and foliar sprays of 200 ppm have shown no phytotoxicity across all crops tested .

Phytotoxicity Crop safety Agricultural antibiotic

Polyoxin: Application Scenarios


Early Curative Control: Botrytis cinerea

Based on field efficacy data showing a strong curative effect at 24 hours post-inoculation [1], Polyoxin is well-suited for early-intervention programs against gray mold in vineyards, greenhouses, and other high-value crop settings where rapid disease suppression is critical.

Resistance Management: Alternaria & Botrytis

The distinct mechanism of action (chitin synthase inhibition) and the unique resistance mechanism (reduced uptake rather than target site mutation) [1] make Polyoxin an ideal rotational partner with multi-site or other single-site fungicides to delay the onset of resistance in problematic pathogen populations.

Late-Stage Protection: Rice & Vegetables

Polyoxin's demonstrated lack of phytotoxicity even at 800 ppm on rice and 200 ppm foliar on all crops tested [1] enables safe application during flowering, fruiting, and other sensitive growth stages where many synthetic fungicides cannot be used.

Chitin Synthase Inhibitor SAR Studies

The well-characterized Ki values against various fungal chitin synthases (0.6 μM for Polyoxin A vs. 0.5 μM for Nikkomycin X) [1] and the availability of multiple naturally occurring Polyoxin congeners provide a robust platform for structure-activity relationship studies aimed at developing next-generation antifungal agents.

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